4-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of 4-halobenzoic acids and derivatives . Specifically, it features a bromine atom at the 4-position of the benzene ring . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of this compound involves the reaction between 3-chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide in methanol. Here are the details:
- Combine 3-chloro-2-hydroxybenzaldehyde (0.156 g, 1.0 mmol) and 4-bromobenzohydrazide (0.215 g, 1 mmol) in a stirring 30 mL methanol solution.
- Reflux the mixture for 12 hours .
Chemical Reactions Analysis
4-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are beyond the scope of the available information. Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It may serve as a building block for the synthesis of more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations could focus on its potential therapeutic properties.
Industry: Its use in materials science or as a precursor in industrial processes may be explored.
Mechanism of Action
The exact mechanism by which 4-bromo-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide exerts its effects remains to be fully elucidated. understanding its molecular targets and pathways involved would be crucial for further research.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available data, further studies could highlight its uniqueness and compare it to related molecules.
Remember that this information is based on existing knowledge, and further research may provide additional insights
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15-9-11(3-8-14(15)20)10-18-19-16(21)12-4-6-13(17)7-5-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
BZGWGGJZDWKRBS-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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